molecular formula C20H22N2O7PtS B130408 Pt(Diamino-bhpe)(H2O)(SO4) CAS No. 156248-29-2

Pt(Diamino-bhpe)(H2O)(SO4)

Cat. No. B130408
M. Wt: 629.5 g/mol
InChI Key: NSMRISLDWJWQTG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Pt(Diamino-bhpe)(H2O)(SO4) is a platinum-based compound that has been extensively studied due to its potential applications in cancer treatment. The compound is known for its unique mechanism of action, which involves binding to DNA and inducing cell death.

Mechanism Of Action

The mechanism of action of Pt(Diamino-bhpe)(H2O)(SO4) involves binding to DNA and inducing cell death. The compound forms covalent bonds with DNA, which leads to the formation of DNA adducts and ultimately, cell death. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c.

Biochemical And Physiological Effects

Pt(Diamino-bhpe)(H2O)(SO4) has been shown to exhibit potent cytotoxicity against cancer cells, while having minimal effects on normal cells. The compound has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. Additionally, the compound has been shown to exhibit synergistic effects when used in combination with other anticancer agents.

Advantages And Limitations For Lab Experiments

Pt(Diamino-bhpe)(H2O)(SO4) has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, the compound exhibits potent cytotoxicity against cancer cells, making it a promising candidate for cancer treatment. However, the compound also has limitations for lab experiments. The compound is highly reactive and can form adducts with other molecules, which can complicate its use in experiments. Additionally, the compound can be difficult to work with due to its toxicity.

Future Directions

There are several future directions for research on Pt(Diamino-bhpe)(H2O)(SO4). One potential direction is to explore the use of the compound in combination with other anticancer agents. Additionally, researchers could investigate the use of the compound in the treatment of other diseases, such as viral infections. Finally, researchers could explore the use of the compound in targeted drug delivery, which could improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of Pt(Diamino-bhpe)(H2O)(SO4) involves the reaction of platinum(II) with Diamino-bhpe and sulfuric acid. The compound is typically prepared in a two-step process, which involves the formation of a precursor complex followed by the addition of sulfuric acid. The final product is obtained through crystallization and purification.

Scientific Research Applications

Pt(Diamino-bhpe)(H2O)(SO4) has been extensively studied for its potential applications in cancer treatment. The compound has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including ovarian, breast, lung, and colon cancer. Additionally, the compound has been shown to exhibit synergistic effects when used in combination with other anticancer agents.

properties

CAS RN

156248-29-2

Product Name

Pt(Diamino-bhpe)(H2O)(SO4)

Molecular Formula

C20H22N2O7PtS

Molecular Weight

629.5 g/mol

IUPAC Name

4-[1,2-diamino-1-(4-hydroxyphenyl)-2-phenylethyl]phenol;platinum(2+);sulfate;hydrate

InChI

InChI=1S/C20H20N2O2.H2O4S.H2O.Pt/c21-19(14-4-2-1-3-5-14)20(22,15-6-10-17(23)11-7-15)16-8-12-18(24)13-9-16;1-5(2,3)4;;/h1-13,19,23-24H,21-22H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2

InChI Key

NSMRISLDWJWQTG-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2]

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2]

synonyms

aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate
aqua(1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane)sulfatoplatinum(II)
Pt(diamino-BHPE)(H2O)(SO4)

Origin of Product

United States

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